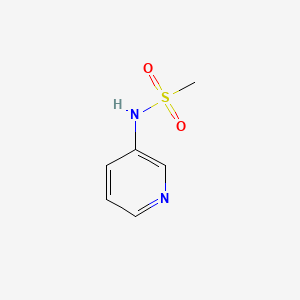

N-(pyridin-3-yl)methanesulfonamide

描述

Significance and Research Context of the Pyridine-Sulfonamide Scaffold

The pyridine-sulfonamide scaffold, which forms the fundamental structure of N-(pyridin-3-yl)methanesulfonamide, is a highly valued framework in medicinal chemistry. rsc.org This structural motif is recognized for its ability to interact with a wide array of biological targets, leading to its incorporation into numerous therapeutic agents. ekb.egscispace.com The pyridine (B92270) ring, a nitrogen-containing heterocycle, is an isostere of benzene (B151609) and is a key component in more than 7000 existing drug molecules. rsc.org Its presence often enhances pharmacokinetic properties and allows for hydrogen bonding interactions with biological macromolecules. nih.gov

The sulfonamide group (-SO₂NH-) is another crucial component, known for its wide spectrum of pharmacological activities. ekb.egscispace.com This functional group is a cornerstone in the development of various drugs, including antibacterial, anticancer, anti-inflammatory, and antiviral agents. ekb.egacs.org The combination of the pyridine ring and the sulfonamide moiety creates a "privileged scaffold," a molecular structure that is capable of binding to multiple biological targets with high affinity. This has made the pyridine-sulfonamide framework a focal point of extensive research in drug discovery. rsc.orgnih.gov

The academic interest in this scaffold is driven by its proven success in generating potent and selective inhibitors for various enzymes and receptors. scispace.combohrium.com Researchers have explored its potential in treating a multitude of conditions, including cancer, microbial infections, diabetes, and neurological disorders like Alzheimer's disease. ekb.egscispace.com The versatility of the pyridine-sulfonamide core allows for the synthesis of large libraries of derivatives, enabling scientists to systematically investigate structure-activity relationships and optimize compounds for specific therapeutic applications. acs.org

Scope of Academic Inquiry into this compound and its Derivatives

Academic inquiry into this compound and its derivatives has spanned various therapeutic areas, demonstrating the scaffold's broad biological potential. Research has focused on the synthesis of novel analogs and their subsequent evaluation for specific biological activities.

A significant area of investigation has been in the field of oncology. For instance, the derivative (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide, also known as TL-77, has been identified as a potent anticancer agent. nih.gov Studies have shown that TL-77 exhibits significant growth inhibitory activity against cancer cell lines, causing cell cycle arrest at the G2/M phase and inducing apoptosis. nih.gov Its mechanism of action involves the inhibition of tubulin polymerization, which disrupts mitotic spindle assembly in cancer cells. nih.gov

| Compound | Cell Line | Biological Activity | Value |

| TL-77 | HCT-116 | Growth Inhibition (GI50) | < 1µM |

Another major focus of academic research has been the development of antiviral agents based on the this compound scaffold. A notable example is the discovery of N-[4-[6-tert-Butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide (RG7109). acs.orgnih.gov This compound was identified as a potent and specific inhibitor of the hepatitis C virus (HCV) NS5B polymerase, a critical enzyme for viral replication. acs.orgnih.gov The research that led to RG7109 involved extensive structural modifications to optimize potency and improve solubility. acs.org

The antimicrobial properties of related structures have also been a subject of academic study. Research on N-pyridin-3-yl-benzenesulfonamide, a closely related analog, has demonstrated its potential as an antimicrobial agent. researchgate.net A one-pot synthesis method was developed for this compound, and its activity was tested against both Gram-positive and Gram-negative bacteria. researchgate.net

| Compound | Bacteria | Concentration (mg/ml) | Zone of Inhibition (mm) |

| N-pyridin-3yl-benzenesulfonamide | Staphylococcus aureus | 150 | 16 |

| N-pyridin-3yl-benzenesulfonamide | Staphylococcus aureus | 100 | 12 |

| N-pyridin-3yl-benzenesulfonamide | Staphylococcus aureus | 50 | 8 |

| N-pyridin-3yl-benzenesulfonamide | Staphylococcus aureus | 25 | 5 |

| N-pyridin-3yl-benzenesulfonamide | Salmonella typhi | 150 | 15 |

| N-pyridin-3yl-benzenesulfonamide | Escherichia coli | 150 | 16 |

Furthermore, the scaffold has been utilized in the development of inhibitors for other enzymes. For example, a series of methanesulfonamide (B31651) pyrimidine (B1678525) derivatives, structurally related to this compound, were synthesized and evaluated as inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. nih.gov One compound from this series, S-4522, was found to be a highly potent inhibitor, demonstrating the broad applicability of the methanesulfonamide group in designing enzyme inhibitors. nih.gov The synthesis and biological evaluation of N-pyridin-3-yl substituted [phenylsulphonamido] acetamides have also been reported, with studies exploring their antibacterial, antifungal, and antioxidant properties. blazingprojects.comblazingprojects.com

These examples underscore the wide-ranging academic inquiry into the this compound core structure. The research demonstrates a consistent effort to synthesize novel derivatives and explore their potential to address diverse medical needs, from infectious diseases to cancer and metabolic disorders.

Structure

3D Structure

属性

IUPAC Name |

N-pyridin-3-ylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-11(9,10)8-6-3-2-4-7-5-6/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEUCCAYZNOCCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Pyridin 3 Yl Methanesulfonamide

Established Synthetic Pathways for N-(pyridin-3-yl)methanesulfonamide Derivatives

Sulfonylation of Aminopyridine Precursors

A primary and straightforward method for the synthesis of this compound derivatives involves the direct sulfonylation of aminopyridine precursors. sciencepg.comresearchgate.netijarsct.co.in This reaction typically involves treating 3-aminopyridine (B143674) or its substituted analogs with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base. evitachem.com The base is crucial for scavenging the hydrochloric acid generated during the reaction.

Commonly used bases include pyridine (B92270), triethylamine, or sodium hydride. researchgate.netrsc.org The reaction is often carried out in aprotic solvents like dichloromethane (B109758), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF). researchgate.netrsc.org Microwave-assisted, solvent-free conditions have also been reported to provide excellent yields in short reaction times, offering an environmentally benign alternative. researchgate.net

For instance, N-(4-Acetylphenyl)-4-methylbenzenesulfonamide has been prepared by reacting 4-aminoacetophenone with 4-toluenesulfonyl chloride using pyridine as a catalyst in dichloromethane at room temperature. rsc.org While this example illustrates the general principle, the synthesis of this compound would specifically involve the reaction of 3-aminopyridine with methanesulfonyl chloride.

| Precursor | Reagent | Catalyst/Base | Solvent | Conditions | Product |

| 3-Aminopyridine | Methanesulfonyl Chloride | Pyridine | Dichloromethane | Room Temperature | This compound |

| 4-Aminoacetophenone | 4-Toluenesulfonyl Chloride | Pyridine | Dichloromethane | Room Temperature | N-(4-acetylphenyl)-4-methylbenzenesulfonamide |

Reduction Strategies for Nitro-Substituted Pyridine Precursors

The synthesis often starts with a nitropyridine derivative, such as 3-nitropyridine (B142982). ntnu.no The nitro group is first reduced to an amino group. Common reduction methods include catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source like hydrogen gas or ammonium (B1175870) formate, or using metals like tin(II) chloride or iron in acidic media. nih.govgoogle.com

Once the aminopyridine is formed, it can be directly subjected to sulfonylation as described in the previous section. For example, 2-amino-5-nitropyridine (B18323) can be synthesized from 3-nitropyridine by reaction with ammonia (B1221849) and potassium permanganate. ntnu.no This intermediate can then be used to produce the corresponding sulfonamide. A method for preparing 2-chloro-3-aminopyridine involves the reduction of 2-chloro-3-nitropyridine (B167233) using TiCl4 and Mg. google.com

| Starting Material | Reaction Steps | Key Reagents | Intermediate | Final Product |

| 3-Nitropyridine | 1. Nitration, 2. Reduction | 1. Dinitrogen pentoxide, 2. Pd/C, H₂ | 3-Aminopyridine | This compound |

| 2-Pyridone | 1. Nitration, 2. N-alkylation, 3. Chlorination, 4. Reduction | 1. Nitrating agent, 2. Alkyl iodide, 3. Chlorinating agent, 4. TiCl₄, Mg | 2-Chloro-3-nitropyridine | 2-Chloro-3-aminopyridine |

One-Pot Synthetic Approaches for Pyridine-Sulfonamides

To enhance synthetic efficiency, one-pot procedures for the synthesis of pyridine sulfonamides have been developed. These methods combine multiple reaction steps into a single operation without isolating intermediates, saving time and resources.

One such approach involves the conversion of aromatic carboxylic acids to sulfonyl chlorides, which are then aminated in the same pot to form the sulfonamide. nih.gov This copper-catalyzed decarboxylative chlorosulfonylation offers a direct route from readily available starting materials. nih.gov Another efficient one-pot synthesis of heteroaromatic sulfonamides proceeds via the reaction of metalated pyridines with sulfur dioxide, followed by oxidation. thieme-connect.com However, this method requires careful handling of toxic sulfur dioxide. thieme-connect.com

More recently, a one-pot, three-component synthesis of sulfonimidamides, which are structurally related to sulfonamides, has been reported using N-sulfinyltritylamine (TrNSO) as a linchpin reagent. nih.gov This method allows for the rapid assembly of diverse sulfonimidamides, including those with pyridine moieties. nih.gov

| Strategy | Key Reagents | Intermediates | Advantages |

| Decarboxylative Halosulfonylation | Copper catalyst, SO₂Cl₂ | Aryl sulfonyl chloride | Uses readily available carboxylic acids |

| Metalated Pyridine Reaction | Organometallic reagent, SO₂, Oxidizing agent | Pyridine sulfonyl chloride | Efficient for heteroaromatic sulfonamides |

| Three-Component Sulfonimidamide Synthesis | N-Sulfinyltritylamine (TrNSO), Organometallic reagents, Amines | Not isolated | Rapid assembly of diverse products |

Advanced Coupling Reactions in the Synthesis of this compound Analogs

Utilization of Suzuki-Miyaura Cross-Coupling in this compound Derivative Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been extensively used in the synthesis of complex molecules, including derivatives of this compound. frontierspecialtychemicals.comrsc.org This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. frontierspecialtychemicals.com

In the context of this compound synthesis, this reaction can be used to introduce various aryl or heteroaryl substituents onto the pyridine ring. For example, a brominated this compound can be coupled with an arylboronic acid to generate a biaryl sulfonamide. The reaction is known for its high functional group tolerance and generally gives good to excellent yields. frontierspecialtychemicals.com

A key intermediate for such reactions is N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide, which contains a boronate ester group ready for Suzuki-Miyaura coupling. This intermediate can be synthesized by reacting a brominated pyridinylmethanesulfonamide precursor with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst like PdCl₂(dppf)·DCM.

| Pyridine Substrate | Boron Reagent | Catalyst System | Product Type |

| Bromo-N-(pyridin-3-yl)methanesulfonamide | Arylboronic acid | Pd(PPh₃)₄, Base | Aryl-substituted this compound |

| N-(2-Methoxy-5-bromopyridin-3-yl)methanesulfonamide | Bis(pinacolato)diboron | PdCl₂(dppf)·DCM, KOAc | N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide |

Palladium-Catalyzed Reactions for Constructing Pyridine-Sulfonamide Frameworks

Beyond Suzuki-Miyaura coupling, other palladium-catalyzed reactions are instrumental in constructing pyridine-sulfonamide frameworks. nih.govbeilstein-journals.org These methods offer alternative strategies for creating the crucial C-S and S-N bonds.

One notable method is the palladium-catalyzed chlorosulfonylation of arylboronic acids, which provides a mild and regioselective route to arylsulfonyl chlorides, the direct precursors to sulfonamides. nih.gov This approach is advantageous as it avoids the harsh conditions of traditional electrophilic aromatic substitution and the need to pre-form a carbon-sulfur bond. nih.gov

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, can also be employed to form the sulfonamide bond. acs.org This involves the coupling of a sulfonyl chloride with an amine in the presence of a palladium catalyst and a suitable ligand. Furthermore, palladium catalysis enables the synthesis of sulfinamides from aryl halides and N-sulfinylamines, which can be subsequently oxidized to sulfonamides. nih.govacs.org

| Reaction Type | Substrates | Catalyst System | Bond Formed |

| Chlorosulfonylation | Arylboronic acid, Phenyl chlorosulfate | Pd catalyst | Ar-SO₂Cl |

| Buchwald-Hartwig Amination | Sulfonyl chloride, Amine | Pd catalyst, Ligand | SO₂-N |

| Sulfinamide Synthesis | Aryl halide, N-Sulfinylamine | Pd(OAc)₂, Phosphine ligand | Ar-S(O)NHR |

Chemical Reactivity and Derivatization Strategies involving this compound

The reactivity of this compound is largely dictated by the interplay between the pyridine ring and the sulfonamide moiety. The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the attached nitrogen atom. acs.org This characteristic, combined with the nucleophilic and basic properties of the pyridine nitrogen, allows for a diverse range of chemical transformations.

The sulfonamide group is a critical functional group that can undergo various nucleophilic reactions. While traditionally considered robust and often used as a protecting group for amines, recent research has expanded the scope of its reactivity. acs.orgnih.gov

Nucleophilic Substitution: The nitrogen atom of the sulfonamide can act as a nucleophile. For instance, the reaction of 3-aminopyridine with methanesulfonyl chloride is a common method for the synthesis of this compound. escholarship.orgresearchgate.net This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. evitachem.com The pyridine ring itself can influence the nucleophilicity of the sulfonamide nitrogen.

Furthermore, the sulfonamide moiety can be the target of nucleophilic attack. Studies have shown that tertiary sulfonamides can be activated to generate electrophilic sulfonamide salts, which then undergo nucleophilic substitution with alcohols to form sulfonate esters. figshare.comacs.org This transformation opens up possibilities for further functionalization. A novel nucleophilic substitution reaction at the nitrogen of arylsulfonamides using phosphide (B1233454) anions has also been described, leading to the formation of phosphamides and amines. acs.orgresearchgate.net

Amidation Reactions: The sulfonamide nitrogen can also participate in amidation reactions. While direct amidation of the N-H bond can be challenging, derivatization strategies can facilitate this transformation. For example, the sulfonamide can be deprotonated with a strong base to form an anion, which can then react with an acylating agent.

The following table summarizes key aspects of nucleophilic and amidation reactions involving sulfonamides:

| Reaction Type | Reagents & Conditions | Products | Key Findings & Applications |

| Sulfonamide Synthesis | 3-Aminopyridine, Methanesulfonyl Chloride, Base (e.g., Pyridine, Triethylamine) | This compound | A fundamental method for forming the sulfonamide bond. escholarship.orgresearchgate.netevitachem.com |

| Nucleophilic Substitution on Tertiary Sulfonamides | Tertiary Sulfonamide, Trichloroisocyanuric acid (TCCA), Triflic acid (TfOH), Alcohol | Sulfonate Esters | Activation of the sulfonamide allows for substitution by nucleophiles like alcohols. figshare.comacs.org |

| Nucleophilic Substitution with Phosphide Anions | Arylsulfonamide, Phosphide Anion | Phosphamides, Amines | Enables the transformation of sulfonamides into other valuable nitrogen-containing compounds. acs.orgresearchgate.net |

| Nucleophilic Addition to Bromoacetylenes | Sulfonamide, 1-Bromo-1-alkyne | (Z)-N-(1-bromo-1-alken-2-yl)-sulfonamides | Provides precursors for the synthesis of substituted pyrroles. organic-chemistry.org |

The development of stereoselective methods for the synthesis of chiral pyridine-sulfonamide derivatives is an area of growing interest, particularly for applications in drug discovery. Chiral auxiliaries and catalysts are often employed to control the stereochemical outcome of reactions.

One approach involves the use of chiral aldehydes in cascade reactions to produce functionalized chiral heterocycles. researchgate.net For example, a catalytic asymmetric tandem reaction involving a chiral aldehyde-catalyzed conjugate addition and an intramolecular lactamization has been reported for the synthesis of chiral pyroglutamic acids. researchgate.net While not directly involving this compound, these methodologies provide a framework for developing stereoselective syntheses of related structures.

Another strategy involves the use of chiral Lewis acids to control the stereochemistry of reactions involving N-(2-pyridylsulfonyl)imines. researchgate.net The coordination of the chiral Lewis acid to one of the sulfonyl oxygens can induce high enantioselectivity in subsequent transformations. researchgate.net

The synthesis of chiral 1,4-dihydropyridine (B1200194) containing benzosultams has been achieved with good yields and excellent enantioselectivities through a domino process, highlighting the potential for creating complex chiral molecules with pyridine and sulfonamide motifs. researchgate.net

The table below outlines some stereoselective synthetic approaches relevant to pyridine-sulfonamide structures:

| Method | Key Features | Example Application |

| Chiral Aldehyde Mediated Cascade Reaction | Utilizes chiral aldehydes to induce stereoselectivity in a multi-step reaction sequence. | Synthesis of functionalized chiral heterocycles. researchgate.net |

| Chiral Lewis Acid Catalysis | Employs chiral Lewis acids to control the stereochemical outcome of reactions involving sulfonyl groups. | Asymmetric Mannich-type reaction of N-(2-pyridylsulfonyl)imines. researchgate.net |

| Domino Process for Chiral Dihydropyridines | A one-pot reaction sequence that builds complex chiral molecules. | Preparation of chiral 1,4-dihydropyridine containing benzosultams. researchgate.net |

Optimization of Purification and Isolation Techniques for this compound and Related Compounds

The purification and isolation of this compound and its derivatives are crucial steps to ensure the purity of the final product. The choice of technique depends on the physical and chemical properties of the compound and any impurities present.

Crystallization: Recrystallization is a common and effective method for purifying solid compounds. The selection of an appropriate solvent or solvent system is critical. For this compound and related compounds, solvents such as ethanol/water mixtures or ethyl acetate (B1210297) are often used. The process typically involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.

Chromatography: Column chromatography is a versatile technique for separating mixtures of compounds. Silica (B1680970) gel is a frequently used stationary phase, and the mobile phase is typically a mixture of solvents like ethyl acetate and hexane. The polarity of the solvent system is adjusted to achieve optimal separation. High-performance liquid chromatography (HPLC) can also be employed for purification, particularly for more complex mixtures or when high purity is required.

Extraction and Washing: Liquid-liquid extraction is used to separate the product from impurities based on their differential solubility in two immiscible liquid phases. For example, after a reaction, the product might be extracted into an organic solvent like ethyl acetate or dichloromethane. escholarship.org Washing the organic layer with aqueous solutions, such as sodium bicarbonate to neutralize acid or brine to remove water, is a common workup procedure.

The following table details common purification and isolation techniques:

| Technique | Description | Typical Application for Pyridine-Sulfonamides |

| Recrystallization | Purification of solid compounds based on differences in solubility. | Purifying crude this compound using ethanol/water or ethyl acetate. |

| Column Chromatography | Separation of compounds based on their differential adsorption to a stationary phase. | Isolation of the product using a silica gel column with an ethyl acetate/hexane eluent. |

| Liquid-Liquid Extraction | Separation based on differential solubility in immiscible liquids. | Extracting the product into an organic solvent like ethyl acetate or dichloromethane from an aqueous reaction mixture. escholarship.org |

| Acid-Base Washing | Removal of acidic or basic impurities by washing with a basic or acidic aqueous solution, respectively. | Using sodium bicarbonate solution to neutralize and remove acidic byproducts. |

Structure Activity Relationship Sar Studies and Molecular Design of Pyridine Sulfonamides

Elucidation of Key Structural Motifs for Biological Activities within N-(pyridin-3-yl)methanesulfonamide Analogs

Role of the Pyridine (B92270) Ring System in Defining Structure-Activity Profiles

The pyridine ring is a fundamental scaffold in medicinal chemistry, and its presence in this compound analogs is crucial for their biological activity. rsc.orgnih.gov As a bioisostere of the benzene (B151609) ring, the pyridine heterocycle offers advantages such as improved pharmacokinetic properties and metabolic stability. nih.gov The nitrogen atom within the pyridine ring can form hydrogen bonds with biological targets, a key interaction for molecular recognition and binding affinity. nih.govcambridgemedchemconsulting.com

The position of the nitrogen atom in the pyridine ring and the substitution pattern around it significantly influence the structure-activity profile. For instance, in a series of 3,5-diaryl-2-aminopyridine analogs, the pyridine core acts as a central scaffold for orienting the aryl substituents, which in turn dictates the interaction with the target protein. Specifically, the synthesis of N-(3-(6-Amino-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl)phenyl)methanesulfonamide highlights the importance of the pyridine ring in positioning the methanesulfonamide-bearing phenyl group for optimal activity. harvard.edu

Influence of the Methanesulfonamide (B31651) Group on Molecular Interactions and Potency

The methanesulfonamide group (-SO2NHCH3) is a critical pharmacophore that significantly impacts the molecular interactions and potency of this compound and its analogs. researchgate.neteurjchem.com This group can act as a hydrogen bond donor and acceptor, facilitating strong interactions with protein residues within a binding site. nih.gov The oxygen atoms of the sulfonamide can form hydrogen bonds, as observed in molecular docking studies of various inhibitors with their target enzymes. nih.gov

The acidic nature of the sulfonamide proton can also be important for high potency. acs.org For example, in a series of phenanthroindolizidine and phenanthroquinolizidine alkaloid analogs, the methanesulfonamide derivative exhibited greater potency compared to acetamide (B32628) and methyl carbamate (B1207046) analogs, suggesting the significance of the acidic N-H group. acs.org

Strategies for Scaffold Optimization and Derivatization of this compound

The optimization of the this compound scaffold is a key focus in medicinal chemistry to enhance biological activity, selectivity, and pharmacokinetic properties. harvard.edueurjchem.comnih.gov This involves systematic modifications of the core structure and the exploration of various substituents.

Systematic Exploration of Substituent Effects on Biological Potency

The biological potency of this compound analogs can be fine-tuned by the systematic introduction of various substituents on both the pyridine and phenyl rings. The nature, size, and position of these substituents can dramatically alter the molecule's interaction with its biological target.

For instance, in the development of ALK2 inhibitors based on a 3,5-diaryl-2-aminopyridine scaffold, the substitution on the phenyl ring attached to the pyridine at the 3-position was explored. harvard.edu The presence of a methanesulfonamide group on this phenyl ring was found to be a key determinant of activity. harvard.edu

The following table illustrates the impact of substituents on the potency of this compound analogs from various studies.

| Compound ID | Scaffold | Substituent(s) | Biological Target | Activity (IC50/GI50) | Reference |

| 13 | 3,5-Diaryl-2-aminopyridine | 3,4,5-trimethoxyphenyl at C5, N-methanesulfonamidophenyl at C3 | ALK2 | Not specified | harvard.edu |

| VIIb | Pyridine-sulfonamide hybrid | Not specified in detail | VEGFR-2 | 3.6 µM | nih.gov |

| 5b | Phenanthroquinolizidine | Methanesulfonamide at C-6 | Caki-1 renal cancer cells | Potent | acs.org |

| 3a | Methanesulfonamide pyrimidine (B1678525) | 4-fluorophenyl, isopropyl | HMG-CoA reductase | 11 nM | nih.gov |

Bioisosteric Replacements within the this compound Framework

Bioisosteric replacement is a powerful strategy in drug design to improve the properties of a lead compound while retaining its biological activity. researchgate.netnih.gov In the context of the this compound framework, bioisosteric replacements can be applied to the pyridine ring, the sulfonamide linker, or the methoxy (B1213986) group.

For example, the pyridine ring itself can be considered a bioisostere of a phenyl ring, often leading to improved pharmacokinetic properties. nih.gov Within the sulfonamide group, the N-acylsulfonamide moiety is a known bioisostere for carboxylic acids. nih.gov Various heterocyclic rings can also serve as bioisosteres for the N-acylsulfonamide group, offering opportunities to modulate physicochemical properties like acidity and lipophilicity. researchgate.net

The concept of bioisosterism extends to replacing the entire this compound scaffold with other structures that mimic its key interactions. For instance, triazolopyridines have been investigated as bioisosteres for triazolopyrimidines in the development of antimalarial agents. mdpi.com

Rational Design Principles in Medicinal Chemistry for Pyridine-Sulfonamide Compounds

The rational design of pyridine-sulfonamide compounds leverages a deep understanding of SAR and molecular interactions to create drugs with desired therapeutic profiles. eurjchem.comnih.govmdpi.com Key principles include structure-based drug design, where the three-dimensional structure of the target protein is used to guide the design of complementary ligands, and ligand-based drug design, which relies on the knowledge of other molecules that bind to the target. nih.gov

Computational methods such as molecular docking are instrumental in predicting the binding modes of pyridine-sulfonamide analogs and identifying key interactions with the target protein. nih.govmdpi.com These predictions can then guide the synthesis of new derivatives with improved affinity and selectivity. For example, molecular modeling studies were crucial in identifying the interactions between potent pyridine-based compounds and the Hsp90α enzyme. acs.org

The design of selective inhibitors often involves exploiting subtle differences in the binding sites of related proteins. acs.orgnih.gov By tailoring the structure of the pyridine-sulfonamide derivative to match the specific features of the target's active site, it is possible to achieve high selectivity and reduce off-target effects. This can involve optimizing electrostatic interactions, shape complementarity, and the displacement of water molecules from the binding pocket. acs.orgnih.gov

Mechanistic Investigations of Biological Activity of N Pyridin 3 Yl Methanesulfonamide Derivatives

Enzyme Inhibition and Modulatory Mechanisms

The pyridine-sulfonamide core is a key pharmacophore that interacts with various enzymatic targets. Its derivatives have been engineered to achieve potency and selectivity against kinases, viral polymerases, and bacterial enzymes, highlighting the chemical tractability and therapeutic potential of this structural motif.

Pyridine-sulfonamide derivatives have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer and other diseases. The fibroblast growth factor receptors (FGFR), a family of receptor tyrosine kinases, are one such target. google.com Aberrant activation of the FGFR pathway is linked to tumor development and progression, making FGFR inhibitors valuable in oncology. google.com

One notable derivative, (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77), has shown potent anti-cancer activity. researchgate.net This compound acts as a multi-targeted kinase inhibitor, promoting mitotic arrest and apoptosis. researchgate.net While it was found to not significantly inhibit Plk1, it does affect pathways downstream of kinases, such as inhibiting Cdc25c phosphorylation and cyclin B1 expression. researchgate.net Furthermore, studies noted that non-significant effects on the PI3K/AKT signal transduction pathway were observed after treatment with TL-77. researchgate.net

| Derivative | Kinase Target/Pathway | Observed Effect | Reference |

|---|---|---|---|

| (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77) | Plk1 (Polo-like kinase 1) | Inhibition of Cdc25c phosphorylation, indicative of Plk1 inhibition, though direct kinase assays failed to confirm this. | researchgate.net |

| (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77) | PI3K/AKT Pathway | Non-significant effects observed on this signaling pathway. | researchgate.net |

| Pemigatinib | FGFR (Fibroblast Growth Factor Receptor) | Inhibits FGFR activity, useful in cancers with aberrant pathway activation. | google.com |

The RNA-dependent RNA polymerase (RdRp) of the Hepatitis C Virus (HCV), known as NS5B, is a critical enzyme for viral replication and a prime target for antiviral drug development. nih.govnih.govresearchgate.net N-(pyridin-3-yl)methanesulfonamide derivatives have been developed as potent non-nucleoside inhibitors (NNIs) of NS5B, binding to allosteric sites on the enzyme to disrupt its function. nih.gov

One such inhibitor is N-[4-[6-tert-Butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide (RG7109), which potently inhibits the HCV NS5B polymerase. nih.gov Similarly, ABT-072 (N-[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]methanesulfonamide) is another NNI that targets NS5B. nih.gov These compounds represent a class of antivirals that can be used in combination therapies for HCV infection. nih.gov The development of these inhibitors often involves extensive structure-activity relationship (SAR) studies, which have revealed that a methyl sulfonamide group can be a high-affinity feature for binding to the NS5B polymerase. researchgate.net

| Derivative Name | Target Enzyme | Mechanism of Action | Reference |

|---|---|---|---|

| N-[4-[6-tert-Butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide (RG7109) | HCV NS5B Polymerase | Potent allosteric inhibitor. | nih.govacs.org |

| ABT-072 | HCV NS5B Polymerase | Non-nucleoside inhibitor. | nih.gov |

| Dasabuvir | HCV NS5B Polymerase | Non-nucleoside inhibitor used in combination therapies. | nih.gov |

Pyridine-sulfonamide derivatives have demonstrated significant potential as antibacterial agents by targeting essential bacterial enzymes that are distinct from their human counterparts. mdpi.comnih.gov This selectivity is crucial for developing new antibiotics with novel mechanisms of action to combat drug resistance. nih.gov

One major target is carbonic anhydrase (CA), an enzyme involved in pH regulation and biosynthetic processes in bacteria. mdpi.comnih.gov Pyridine-3-sulfonamide (B1584339) derivatives have been shown to effectively inhibit β-carbonic anhydrases (β-CAs) from pathogenic bacteria like Brucella suis and Escherichia coli. mdpi.comnih.gov For instance, certain derivatives showed potent inhibition against the γ-CA from E. coli and the β-CA from Burkholderia pseudomallei. mdpi.com

Another strategy involves the dual inhibition of dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR), two key enzymes in the bacterial folate biosynthesis pathway. nih.govacs.org A series of N-sulfonamide 2-pyridone derivatives were designed to combine the inhibitory activities of both enzymes into a single molecule. nih.govacs.org Compound 11a from this series was identified as a potent dual inhibitor, with IC₅₀ values of 2.76 µg/mL against DHPS and 0.20 µg/mL against DHFR. acs.org

| Derivative Class | Target Enzyme | Bacterial Strain | Inhibition Data | Reference |

|---|---|---|---|---|

| Pyridine-3-sulphonamides with 4-hetaryl moieties | β-carbonic anhydrase 1 (BsuCA1) | Brucella suis | Kᵢ values ranging from 34 to 624 nM. | nih.gov |

| Pyrazolo[4,3-c]pyridine sulfonamides | γ-carbonic anhydrase (γ-CA) | E. coli | Ten compounds showed Kᵢ values much lower than the reference drug. | mdpi.com |

| N-sulfonamide 2-pyridones (Compound 11a) | DHPS and DHFR | Various bacterial strains | IC₅₀ = 2.76 µg/mL (DHPS), IC₅₀ = 0.20 µg/mL (DHFR). | acs.org |

| Sulfaguanidine/pyridine-2-one hybrids (Compound 2d) | DNA gyrase and DHFR | Various bacterial strains | IC₅₀ = 18.17 µM (DNA gyrase), IC₅₀ = 4.33 µM (DHFR). | mdpi.com |

The inhibition of viral DNA and RNA polymerases is a cornerstone of antiviral therapy. nih.govmdpi.com These enzymes are essential for replicating the viral genome. mdpi.com Therapeutic agents, particularly nucleoside analogs, often employ a "Trojan Horse" strategy. nih.govfrontiersin.org They are converted into their triphosphate form within the cell and incorporated into the growing viral DNA or RNA chain by the viral polymerase. nih.govmdpi.com Because these analogs lack the proper 3'-hydroxyl group, they terminate chain elongation, thus halting viral replication. frontiersin.org

While many classic antivirals are nucleoside analogs, non-nucleoside inhibitors containing a sulfonamide moiety also play a role. nih.gov For example, N-[2-[4-[3-(1-methylethylamino) pyridin-2-yl] piperazin-1-yl] carbonyl-1H-indol-5-yl] methanesulfonamide (B31651) is a known inhibitor of the reverse transcriptase (RT) enzyme, which is critical for retroviruses like HIV. nih.gov These non-nucleoside inhibitors bind to a different site on the polymerase than the active site, inducing a conformational change that inactivates the enzyme. nih.gov

Cellular Pathway Interrogation by this compound Analogs

Beyond direct enzyme inhibition, this compound analogs can profoundly impact cellular signaling pathways, particularly those governing cell proliferation and survival. Their ability to induce cell cycle arrest is a key mechanism underlying their anticancer effects.

Disruption of the cell cycle is a primary mechanism for the antiproliferative activity of many cancer therapeutics. Several derivatives of this compound have been shown to induce cell cycle arrest at different phases.

For example, a methanesulfonamide analogue of the natural product cryptopleurine (B1669640), compound 5b , was shown to cause G0/G1 phase arrest in Caki-1 renal cancer cells in a concentration-dependent manner. acs.org This arrest was associated with the suppression of key G0/G1 regulatory proteins, including cyclin D1, cyclin E, cyclin A2, and phosphorylated retinoblastoma protein (p-Rb). acs.org

In contrast, the styryl methylpyridine derivative (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77) causes significant G2/M arrest in HCT-116 colon cancer cells and A2780 ovarian cancer cells. researchgate.net This G2/M arrest is followed by the onset of apoptosis and is associated with interference in mitotic spindle assembly. researchgate.net

| Derivative | Cell Line | Cell Cycle Effect | Associated Molecular Changes | Reference |

|---|---|---|---|---|

| Methanesulfonamide analogue of cryptopleurine (Compound 5b) | Caki-1 (Renal Cancer) | G0/G1 Arrest | Suppression of cyclin A2, cyclin D1, cyclin E, c-myc, and p-Rb. | acs.org |

| (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77) | HCT-116 (Colon), A2780 (Ovarian) | G2/M Arrest | Interference with mitotic spindle assembly, induction of apoptosis. | researchgate.net |

| Baicalein (12-LOX Inhibitor) | PC3, DU-145 (Prostate Cancer) | G0/G1 Arrest | Suppression of cyclin D1 and D3, decrease in phosphorylated pRB. | nih.gov |

Induction of Programmed Cell Death (Apoptosis) Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Several derivatives of this compound have been shown to trigger this process in cancer cells.

One notable derivative, (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyrylsulfonyl)methyl)pyridin-3-yl)methanesulfonamide, also known as TL-77, has been demonstrated to cause a significant G2/M phase arrest in the cell cycle of cancer cells, which is subsequently followed by the onset of apoptosis. researchgate.netnih.govresearchgate.net This suggests that the compound interferes with the processes of cell division, leading to the activation of the apoptotic cascade. Further investigation into the apoptotic signaling pathways revealed that TL-77 downregulates the expression of several B-cell lymphoma 2 (Bcl-2) family proteins, including Bid, Bcl-xL, and Mcl-1, while simultaneously stimulating the activation of caspases. nih.govresearchgate.net The Bcl-2 family of proteins are critical regulators of apoptosis, and the downregulation of its anti-apoptotic members alongside caspase activation points to a concerted effort to dismantle the cell.

Another study on a pyridine-sulfonamide hybrid, compound VIIb, found that it could induce apoptosis in Renal UO-31 cells. nih.gov This was evidenced by DNA flow cytometry and Annexin V-FITC/PI assays. nih.gov Mechanistically, this compound was found to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein BAX, as well as p53 and caspase-3. nih.gov The p53 protein is a well-known tumor suppressor that can initiate apoptosis in response to cellular stress.

Similarly, novel N-1-sulfonylpyrimidine derivatives have been identified as promising antitumor agents due to their strong antiproliferative activity and their ability to induce apoptosis in treated tumor cells. researchgate.net After 24 hours of application, the expression of the p53 oncoprotein was undetectable. researchgate.net

The table below summarizes the key findings related to the induction of apoptosis by this compound derivatives.

| Compound/Derivative | Cell Line(s) | Key Apoptotic Events | Reference(s) |

| (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyrylsulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77) | HCT-116 and other cancer cell lines | G2/M phase arrest, downregulation of Bid, Bcl-xL, and Mcl-1, caspase activation. | researchgate.netnih.govresearchgate.net |

| Pyridine-sulfonamide hybrid (VIIb) | Renal UO-31 | Decreased Bcl-2 expression, increased BAX, p53, and caspase-3 expression. | nih.gov |

| N-1-sulfonylpyrimidine derivatives | Tumor cells | Induction of apoptosis, undetectable p53 expression after 24 hours. | researchgate.net |

Molecular Targets and Ligand-Receptor Interactions of Pyridine-Sulfonamides

The biological activity of this compound derivatives is intrinsically linked to their ability to interact with specific molecular targets within the cell. The identification of these targets and the nature of the ligand-receptor interactions are critical for understanding their mechanism of action and for the rational design of more potent and selective compounds.

Research has pointed towards several potential protein targets for pyridine-sulfonamide derivatives. For instance, some derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. nih.gov Compound VIIb, a pyridine-sulfonamide hybrid, was found to potently inhibit VEGFR-2. nih.gov

In the context of anticancer activity, another target that has been explored is tubulin. The derivative TL-77 has been shown to potently inhibit tubulin polymerization in cell-free conditions. nih.govresearchgate.net This interference with the mitotic spindle assembly leads to mitotically arrested cells displaying multipolar spindles and misaligned chromosomes. nih.govresearchgate.net

Furthermore, the FK506-binding protein 12 (FKBP12) has been utilized as a model system to study the protein interactions of sulfonamides. acs.orgresearchgate.net In this system, the pipecolate core of a bicyclic sulfonamide ligand buries itself in a hydrophobic pocket, a binding mode analogous to the natural ligand FK506. acs.orgresearchgate.net

The table below highlights some of the identified protein targets for pyridine-sulfonamide derivatives.

| Derivative Class | Protein Target | Biological Process | Reference(s) |

| Pyridine-sulfonamide hybrids | VEGFR-2 | Angiogenesis | nih.gov |

| (E)-styrylsulfonyl methylpyridines (e.g., TL-77) | Tubulin | Mitosis | nih.govresearchgate.net |

| Bicyclic sulfonamides | FKBP12 | Protein folding, signaling | acs.orgresearchgate.net |

Both the sulfonamide and the pyridine (B92270) moieties play crucial roles in how these compounds recognize and bind to their molecular targets.

The sulfonamide group is a key pharmacophore in medicinal chemistry. researchgate.net It is known to participate in hydrogen bonding, which is a fundamental interaction in ligand-receptor binding. nih.gov In the case of FKBP12, the sulfonamide oxygens are thought to be a key binding motif, engaging in CH···O═S interactions with the protein. acs.org These interactions are crucial for the affinity of the ligand. The primary sulfonamide structure (SO₂NH) is a common feature in a variety of biologically active compounds. nih.gov

The pyridine ring , being a heterocyclic and electron-deficient system, is also an important pharmacophore in drug development. researchgate.net Its nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for binding to many receptors. nih.gov For example, in the binding of a sulfonamide ligand to FKBP12, the pyridine nitrogen forms a hydrogen bond with a tyrosine residue (Tyr82) in the protein's active site. acs.orgresearchgate.net The electron-deficient nature of the pyridazine (B1198779) ring, a related heterocyclic structure, is also noted to facilitate interactions with enzymatic active sites. In studies with metabotropic glutamate (B1630785) receptor 5, the position of the nitrogen in the pyridine ring was found to be crucial for the activity of negative allosteric modulators. acs.org

Computational Chemistry and Theoretical Modeling of N Pyridin 3 Yl Methanesulfonamide

Molecular Docking Simulations for Ligand-Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unlp.edu.ar This method is instrumental in understanding how N-(pyridin-3-yl)methanesulfonamide might interact with biological macromolecules, such as proteins and enzymes, which is a critical step in drug discovery. evitachem.com The process involves placing the ligand into the binding site of a target protein and evaluating the interaction energy for different poses. unlp.edu.ar

Molecular docking simulations predict that this compound can adopt various binding poses within the active sites of protein kinases, a common target for sulfonamide-containing inhibitors. unlp.edu.arevitachem.com The pyridine (B92270) ring and the methanesulfonamide (B31651) group are key features that dictate its potential interactions. evitachem.com The pyridine moiety can act as a bioisostere for other aromatic systems, while the sulfonamide group is a potent hydrogen bond donor and acceptor.

Computational models, such as those using AutoDock Vina, are employed to predict these binding orientations. The accuracy of a docking protocol is often validated by "redocking" a known co-crystallized ligand into its protein's binding site. A root mean square deviation (RMSD) value of less than 2.0 Å between the predicted pose and the crystal structure pose is generally considered a successful validation. unlp.edu.ar For related sulfonamide inhibitors targeting Focal Adhesion Kinase (FAK), this methodology has proven accurate. unlp.edu.ar

Table 1: Predicted Interaction Profile of this compound in a Kinase ATP Binding Site

| Molecular Moiety | Predicted Interaction Type | Potential Interacting Residues (Hinge Region) |

| Pyridine Ring | Hydrogen Bonding, π-π Stacking | Cysteine, Leucine, Alanine |

| Sulfonamide (NH) | Hydrogen Bond Donor | Glutamate (B1630785), Aspartate (catalytic loop) |

| Sulfonyl (SO₂) | Hydrogen Bond Acceptor | Glycine, Valine (backbone amides) |

| Methyl Group | Hydrophobic Interactions | Isoleucine, Valine, Leucine |

The stability of the ligand-target complex is heavily reliant on specific non-covalent interactions. For this compound, these are primarily hydrogen bonds and aromatic (π-π) stacking interactions.

Crystal structure analysis of this compound reveals a network of intermolecular forces that stabilize its solid state, providing a model for potential interactions in a protein binding pocket. researchgate.net The strongest hydrogen bond is formed between the nitrogen atom of the pyridine ring and the hydrogen atom of the sulfonamide group of an adjacent molecule. researchgate.net Additionally, the oxygen atoms of the sulfonyl group participate in C-H···O hydrogen bonds with methyl groups. researchgate.net

Aromatic interactions are also significant. Adjacent pyridine rings engage in π-π stacking, with a measured centroid-centroid distance of 3.868 Å, which contributes to the formation of molecular chains. researchgate.net In a biological context, the pyridine ring can form similar π-π stacking or π-cation interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in a target's active site.

Table 2: Crystallographically Observed Intermolecular Interactions for this compound

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Distance/Geometry | Reference |

| Hydrogen Bond | Sulfonamide (N-H) | Pyridine (N) | Strongest intermolecular bond observed | researchgate.net |

| Hydrogen Bond | Methyl (C-H) | Sulfonyl (O) | Forms chains parallel to (101) plane | researchgate.net |

| π-π Stacking | Pyridine Ring | Adjacent Pyridine Ring | Centroid-centroid distance: 3.868 (11) Å | researchgate.net |

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the ligand-protein complex and the nature of their interactions over time. nih.gov

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) methods are popular for estimating the free energy of binding of a ligand to a protein from MD simulation trajectories. semanticscholar.orgresearchgate.net This approach provides a more accurate prediction of binding affinity than docking scores alone. researchgate.net

The binding free energy (ΔG_bind) is calculated by considering the molecular mechanics energies, solvation energies, and entropy. researchgate.net The energy is decomposed into contributions from individual residues, highlighting which amino acids are key to the binding affinity. For sulfonamide-based inhibitors, residues involved in hydrogen bonds (e.g., with the hinge region of a kinase) and hydrophobic interactions typically show the most significant energy contributions. nih.gov

Table 3: Representative Components of MM-PBSA Binding Free Energy Calculation

| Energy Component | Description | Typical Contribution to Binding |

| ΔE_vdw | Van der Waals Energy | Favorable (Negative) |

| ΔE_elec | Electrostatic Energy | Favorable (Negative) |

| ΔG_polar | Polar Solvation Energy | Unfavorable (Positive) |

| ΔG_nonpolar | Nonpolar Solvation Energy | Favorable (Negative) |

| ΔG_bind | Total Binding Free Energy | Sum of all components |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. dntb.gov.uamdpi.com These methods provide a fundamental understanding of the molecule's geometry, charge distribution, and chemical reactivity. mrforum.com

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial descriptors. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. It highlights electron-rich regions (negative potential, typically around the sulfonyl oxygens and pyridine nitrogen), which are susceptible to electrophilic attack and are likely hydrogen bond acceptors, and electron-poor regions (positive potential, near the sulfonamide hydrogen), which are prone to nucleophilic attack and act as hydrogen bond donors. dntb.gov.ua

Table 4: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Definition | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital | Indicates electron-donating regions (e.g., pyridine ring). |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates electron-accepting regions. |

| Energy Gap (E_gap) | E_LUMO - E_HOMO | Determines kinetic stability and chemical reactivity. researchgate.net |

| MEP | Molecular Electrostatic Potential | Maps charge distribution, predicting sites for intermolecular interactions. dntb.gov.ua |

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule dictates its physical and chemical properties. Through methods like Density Functional Theory (DFT) and ab initio quantum chemical calculations, a detailed picture of the electron distribution and energy levels within this compound can be obtained. researchgate.netnih.gov An ab initio quantum chemical study has been performed on this compound, providing foundational data on its molecular geometry and vibrational spectra. researchgate.netresearchgate.net

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule.

Electron Affinity (A): The energy released when an electron is added to the molecule.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electronegativity (χ): The power of the molecule to attract electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. mdpi.com

These descriptors are invaluable for understanding the molecule's behavior in various chemical environments and for predicting its interactions with other molecules. For instance, a high electrophilicity index would suggest that the molecule is a good electron acceptor in reactions.

| Reactivity Descriptor | Definition | Significance in Reactivity Prediction |

|---|---|---|

| Ionization Potential (I) | Energy required to remove an electron. | Indicates the molecule's tendency to act as an electron donor. |

| Electron Affinity (A) | Energy released upon gaining an electron. | Indicates the molecule's tendency to act as an electron acceptor. |

| Chemical Hardness (η) | Resistance to change in electron configuration. | Higher hardness implies greater stability and lower reactivity. researchgate.net |

| Chemical Softness (S) | Reciprocal of hardness. | Higher softness implies greater polarizability and higher reactivity. |

| Electronegativity (χ) | Ability to attract electrons. | Predicts the direction of charge transfer in a reaction. |

| Electrophilicity Index (ω) | Propensity to accept electrons. | Quantifies the electrophilic nature of the molecule. mdpi.com |

Applications of Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry for understanding and predicting chemical reactivity. schrodinger.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. schrodinger.com The energy and symmetry of these orbitals are crucial in determining the feasibility and outcome of a chemical reaction.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability of a molecule. researchgate.net A large HOMO-LUMO gap indicates high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that the molecule is more reactive.

For this compound, computational studies have been employed to determine its HOMO-LUMO gap. Density functional theory (DFT) calculations have revealed a HOMO-LUMO gap of 4.1 eV for this compound. smolecule.com This value provides a quantitative measure of its electronic stability.

The distribution of the HOMO and LUMO across the molecule also offers insights into its reactive sites. The regions of the molecule where the HOMO is localized are likely to be the sites of nucleophilic attack (electron donation), while the regions with LUMO localization are susceptible to electrophilic attack (electron acceptance). By analyzing the spatial distribution of these frontier orbitals, one can predict how N-(pyridin-in-3-yl)methanesulfonamide will interact with other reagents.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | Not available | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | Not available | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.1 eV smolecule.com | Indicates kinetic stability and chemical reactivity; a larger gap implies greater stability. researchgate.net |

Advanced Characterization and Analytical Methodologies for N Pyridin 3 Yl Methanesulfonamide

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of N-(pyridin-3-yl)methanesulfonamide, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution.

¹H NMR: Proton NMR (¹H NMR) analysis of this compound, also known as PMSA, has been used to characterize the compound and its coordination complexes. researchgate.net The spectrum reveals distinct signals corresponding to the protons on the pyridine (B92270) ring and the methyl group of the methanesulfonyl moiety. The chemical shifts and coupling patterns of the aromatic protons are characteristic of a 3-substituted pyridine ring.

¹³C NMR: Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. Although detailed experimental data for this compound is not broadly published, the expected chemical shifts can be inferred from analyses of similar structures like N-pyridin-3-yl-benzenesulfonamide. researchgate.netearthlinepublishers.com The spectrum would show distinct signals for the methyl carbon, as well as for the five unique carbon atoms of the pyridine ring.

Table 1: Predicted NMR Data for this compound

| Analysis Type | Atom | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | Pyridine-H2, H6 | δ 8.0 - 8.5 | Downfield due to electronegativity of nitrogen and deshielding effects. |

| Pyridine-H4, H5 | δ 7.2 - 7.8 | Aromatic region, specific shifts influenced by the sulfonamide group. | |

| -SO₂NH- | Variable | Broad singlet, position dependent on solvent and concentration. | |

| -CH₃ | δ 2.9 - 3.1 | Singlet, typical for a methyl group attached to a sulfonyl group. | |

| ¹³C NMR | Pyridine-C2, C6 | δ 140 - 150 | Deshielded carbons adjacent to the ring nitrogen. |

| Pyridine-C3, C4, C5 | δ 123 - 140 | Chemical shifts characteristic of a substituted pyridine ring. researchgate.net | |

| -CH₃ | δ 35 - 45 | Aliphatic region, typical for a methanesulfonyl methyl group. |

¹⁹⁵Pt NMR: When this compound acts as a ligand (PMSA) coordinating to a platinum center, ¹⁹⁵Pt NMR spectroscopy becomes a valuable tool. The chemical shift in the ¹⁹⁵Pt NMR spectrum provides direct evidence of the coordination environment around the platinum atom in complexes such as cis-[Pt(PMSA)₂X₂] and trans-[Pt(PMSA)₂I₂]. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental formula of this compound. This technique provides unambiguous confirmation of the compound's chemical formula, C₆H₈N₂O₂S (Molecular Weight: 172.21 g/mol ). oakwoodchemical.com HRMS analysis typically measures the mass of the protonated molecule, [M+H]⁺, with very high accuracy.

Table 2: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Technique |

| [M+H]⁺ | 173.0385 | Consistent with calculated value | ESI |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. researchgate.net The FTIR spectrum of this compound shows characteristic absorption bands that confirm its structure. Key vibrational frequencies include those for the N-H bond, the S=O bonds of the sulfonyl group, and the C=N/C=C bonds of the pyridine ring. Studies on related pyridine sulfonamide derivatives suggest they exist in the imido form, which influences the position of the SO₂ stretching bands. jst.go.jp

Table 3: Key FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | 3200 - 3300 | researchgate.net |

| C-H (aromatic) | Stretching | 3000 - 3100 | researchgate.net |

| C=N, C=C (pyridine) | Stretching | 1550 - 1610 | researchgate.net |

| SO₂ | Asymmetric Stretching | ~1350 | jst.go.jp |

| SO₂ | Symmetric Stretching | 1130 - 1145 | jst.go.jp |

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are indispensable for separating this compound from impurities and confirming its identity.

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. ambeed.com The technique separates components of a mixture based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. A single, sharp peak in the chromatogram at a specific retention time indicates a high degree of purity, often quantified as >95%. lgcstandards.com

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, speed, and sensitivity compared to traditional HPLC. This advanced technique is well-suited for the analysis of this compound. ambeed.com Analytical methods often employ sub-2 μm particle columns, such as an Acquity UPLC CSH or BEH C18, with a gradient elution system. google.comrsc.org The mobile phase typically consists of an aqueous component (water with a modifier like formic acid or ammonium (B1175870) hydrogen carbonate) and an organic component (acetonitrile). google.comrsc.org UPLC, often coupled with mass spectrometry (UPLC-MS), provides a powerful tool for both purity assessment and identity confirmation. rsc.org

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of this compound has been determined by X-ray diffraction analysis. The compound crystallizes in the monoclinic space group P21/c. researchgate.net The analysis revealed the presence of two distinct molecules in the asymmetric unit, which differ significantly in their conformations. researchgate.net

| Crystallographic Data for this compound | |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.6436(7) |

| b (Å) | 33.875(4) |

| c (Å) | 8.3356(10) |

| β (°) | 96.885(2) |

| Reference | researchgate.net |

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure of this compound is stabilized by a network of hydrogen bonds. researchgate.net A notable and strong intermolecular hydrogen bond is formed between the nitrogen atom of the pyridine ring and the hydrogen atom of the sulfonamide group. researchgate.netznaturforsch.com This particular interaction had been previously suggested by infrared spectroscopy and was confirmed by the X-ray analysis. znaturforsch.com

The two different conformers present in the crystal are linked by two types of hydrogen bonds:

A short N–H···N bond involving the imino hydrogen and the pyridine nitrogen atom. The distances for this interaction are H(2)···N(1A) = 2.27 Å and H(2A)···N(1) = 2.13 Å. znaturforsch.com

A longer C(1)–H(1)···O(2A) bond connecting an α-hydrogen of the pyridine ring with a sulfonyl oxygen atom, with a distance of H(1)···O(2A) = 2.60 Å. znaturforsch.com

Conformational Studies of this compound in the Solid State

The existence of two non-equivalent molecules, designated as 1a and 1b, in the crystal structure of this compound demonstrates its conformational variability in the solid state. znaturforsch.com These two conformers exhibit considerable differences in their molecular geometry. researchgate.net The differing conformations of molecules 1a and 1b lead to distinct intermolecular contacts within the crystal lattice. znaturforsch.com The study of these conformations is crucial for understanding the molecule's flexibility and its potential interactions in different environments.

Applications of N Pyridin 3 Yl Methanesulfonamide and Its Analogs As Chemical Probes in Biological Systems

Development and Validation of N-(pyridin-3-yl)methanesulfonamide-Based Chemical Probes

The journey of a chemical probe from initial concept to a validated tool for biological discovery is a meticulous process. It begins with the rational design and synthesis of molecules, followed by rigorous validation to ensure they meet the stringent criteria of potency, selectivity, and appropriate mechanism of action. The Chemical Probes Portal, a public resource, provides expert reviews and guidance on the selection and use of such small-molecule probes to ensure the reliability of biomedical research. nih.gov

A notable example in the development of pyridine-sulfonamide-based probes is the discovery of a series of N-( researchgate.netmdpi.comd-nb.infotriazolo[4,3-a]pyridin-3-yl)methanesulfonamides as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7, a promising target for pain management. researchgate.net Starting from the crystal structure of an acyl sulfonamide, researchers rationalized that cyclization to a fused heterocycle would enhance physicochemical properties. researchgate.net This design strategy led to the optimization of potency for NaV1.7 block and improved human metabolic stability. researchgate.net

Similarly, derivatives of this compound have been explored for other therapeutic areas. For instance, N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives were synthesized as potential agents for metabolic syndrome. nih.gov These compounds were evaluated for their ability to stimulate adipocyte differentiation in 3T3-L1 cells, a key process in insulin (B600854) sensitization. nih.gov

The validation of these probes involves a multifaceted approach. Beyond initial potency and selectivity assays, it is crucial to demonstrate their utility in cellular or even in vivo models. For the NaV1.7 inhibitors, their efficacy was validated in models that assess their ability to block the channel under physiological conditions. researchgate.net For the metabolic syndrome-focused compounds, their adipogenic activity in cell culture provided the initial validation of their biological effect. nih.gov

Interrogation of Specific Biological Pathways and Cellular Mechanisms using Pyridine-Sulfonamide Probes

Once validated, pyridine-sulfonamide-based chemical probes become powerful tools to investigate specific biological pathways. Their ability to selectively inhibit a target protein allows researchers to observe the downstream consequences of that inhibition, thereby elucidating the protein's role in cellular function.

For example, the selective NaV1.7 inhibitors based on the N-( researchgate.netmdpi.comd-nb.infotriazolo[4,3-a]pyridin-3-yl)methanesulfonamide scaffold can be used to dissect the specific contribution of this ion channel to pain signaling pathways, distinguishing its role from other NaV subtypes. researchgate.net This level of precision is critical for understanding the intricate mechanisms of nociception.

In a different context, N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives, by promoting adipogenesis, can be used to probe the molecular machinery governing fat cell development and its link to insulin sensitivity. nih.gov Although these compounds did not show significant PPARγ activation in a transfected cell line, their pro-adipogenic effect in 3T3-L1 cells suggests they may act through alternative or complementary pathways, opening new avenues for research into metabolic regulation. nih.gov

Furthermore, the development of fluorescence-labeled analogs of bioactive molecules, such as TAK-779, demonstrates another approach to probing cellular mechanisms. While not a direct analog of this compound, the principle of using fluorescent probes to track molecular interactions and localization within cells is broadly applicable. mdpi.com Such probes can reveal where a compound of interest accumulates in the cell and with which cellular structures it interacts, providing visual evidence of its mechanism of action. mdpi.com

Characterization of Novel Biological Targets via this compound-Derived Probes

A particularly exciting application of chemical probes is the identification and characterization of novel biological targets. This can occur through several mechanisms, including target deconvolution for compounds with unknown mechanisms of action or through the screening of probe libraries against specific biological systems.

The development of activity-based protein profiling (ABPP) probes represents a powerful strategy for target identification. qub.ac.uk These probes are designed to covalently modify the active site of an enzyme, allowing for its subsequent identification and characterization. While the initial focus of ABPP has been on cysteine residues, efforts are underway to develop probes that target other nucleophilic amino acids. qub.ac.uk A library of pyridine-sulfonamide derivatives could be functionalized with reactive electrophiles to create a set of ABPPs for exploring novel targets in various disease models.

For instance, a library of this compound analogs could be screened for their ability to inhibit the growth of pathogenic bacteria. Hit compounds could then be used to identify their molecular targets within the bacterium, potentially revealing new antibiotic targets. A study on N-pyridin-3-yl-benzenesulfonamide demonstrated its antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting the potential for this scaffold in antibacterial drug discovery. researchgate.net

In the context of cancer, the discovery of MK-8033, a 1-[3-(1-Methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo d-nb.infoa2bchem.comcyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide, as a specific c-Met/Ron dual kinase inhibitor highlights the potential of this chemical class to yield potent and selective anticancer agents. acs.org The detailed characterization of its binding mode, showing preferential affinity for the activated state of c-Met, provides a roadmap for designing next-generation inhibitors. acs.org

The tables below provide a summary of some of the discussed compounds and their biological applications.

Table 1: this compound and its Analogs as Chemical Probes

| Compound Name | Target/Application | Key Findings |

| N-( researchgate.netmdpi.comd-nb.infotriazolo[4,3-a]pyridin-3-yl)methanesulfonamides | NaV1.7 Inhibitor | Potent and selective inhibitors with improved metabolic stability. researchgate.net |

| N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives | Metabolic Syndrome | Promotes adipogenesis in 3T3-L1 cells. nih.gov |

| N-pyridin-3-yl-benzenesulfonamide | Antimicrobial Agent | Shows activity against Staphylococcus aureus, Salmonella typhi, and Escherichia coli. researchgate.net |

| MK-8033 | c-Met/Ron Dual Kinase Inhibitor | Potent and specific inhibitor with preferential binding to the activated kinase conformation. acs.org |

Future Directions and Emerging Research Avenues in N Pyridin 3 Yl Methanesulfonamide Research

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Pyridine-Sulfonamides

The advent of artificial intelligence (AI) and machine learning (ML) is rapidly transforming the drug discovery pipeline, and pyridine-sulfonamides are no exception. These computational tools offer unprecedented opportunities to accelerate the identification of novel drug candidates, optimize their properties, and predict their biological activities.

One of the key applications of ML in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govyoutube.com QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov By training algorithms on existing datasets of pyridine-sulfonamide analogs and their corresponding activities, researchers can build predictive models that accurately forecast the potency of new, unsynthesized compounds. nih.gov This in silico screening approach significantly reduces the time and cost associated with traditional high-throughput screening. For instance, Gaussian field-based 3D-QSAR studies have been employed to design potent pyrimidine-sulfonamide hybrids as selective inhibitors of specific protein kinases. nih.gov

Table 1: Applications of AI/ML in Pyridine-Sulfonamide Drug Discovery

| Application | Description | Potential Impact |

| QSAR Modeling | Predicts the biological activity of new compounds based on their chemical structure. nih.govyoutube.com | Accelerates hit identification and lead optimization. |

| De Novo Design | Generates novel molecular structures with desired properties using generative AI models. umich.edunih.govresearchgate.net | Discovers innovative chemical scaffolds with enhanced efficacy and safety. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of compounds. | Reduces late-stage attrition of drug candidates. |

| Virtual Screening | Screens large virtual libraries of compounds to identify potential hits for a specific target. | Increases the efficiency of the initial stages of drug discovery. |

Development of Novel Synthetic Methodologies for Enhanced Analog Diversity

The exploration of the vast chemical space around the N-(pyridin-3-yl)methanesulfonamide scaffold hinges on the development of efficient and versatile synthetic methodologies. Recent advances in organic synthesis are providing chemists with powerful tools to create diverse libraries of pyridine-sulfonamide analogs with greater speed and precision.

Traditional methods for sulfonamide synthesis often involve the reaction of a sulfonyl chloride with an amine. cbijournal.com However, researchers are continuously developing novel approaches to overcome the limitations of these methods, such as issues with substrate scope and functional group tolerance. researchgate.netthieme-connect.com For example, transition-metal-catalyzed cross-coupling reactions have emerged as a powerful strategy for the formation of C-N bonds in the synthesis of N-aryl sulfonamides. thieme-connect.comresearchgate.net These methods offer milder reaction conditions and broader functional group compatibility compared to classical approaches.

Furthermore, one-pot multicomponent reactions are gaining prominence for the rapid assembly of complex pyridine-containing sulfonamides. rsc.orgresearchgate.net These reactions allow for the formation of multiple chemical bonds in a single synthetic operation, significantly improving efficiency and reducing waste. For instance, a catalytic one-pot multicomponent reaction has been developed for the synthesis of a library of pyridines with sulfonamide moieties in high yields and short reaction times. rsc.orgresearchgate.net

The development of solid-phase synthesis techniques and flow chemistry is also poised to accelerate the generation of pyridine-sulfonamide libraries. These automated approaches enable the rapid and systematic synthesis of a large number of analogs, facilitating the exploration of structure-activity relationships.

Table 2: Emerging Synthetic Methodologies for Pyridine-Sulfonamides

| Methodology | Description | Advantages |

| Transition-Metal Catalysis | Utilizes transition metals to catalyze the formation of key bonds in the sulfonamide scaffold. thieme-connect.comresearchgate.net | Milder reaction conditions, broader substrate scope. |

| Multicomponent Reactions | Combines three or more reactants in a single step to form a complex product. rsc.orgresearchgate.net | High atom economy, increased efficiency. |

| C-H Functionalization | Directly converts C-H bonds into new functional groups. nih.gov | Access to novel chemical space, increased synthetic efficiency. |

| Flow Chemistry | Performs chemical reactions in a continuously flowing stream. | Improved safety, scalability, and automation. |

Advanced Mechanistic Studies using Multi-Omics Approaches